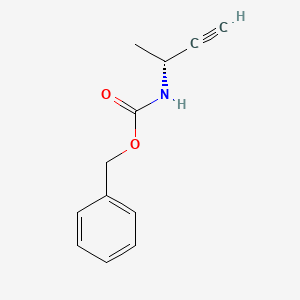

(R)-Benzyl but-3-YN-2-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2R)-but-3-yn-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-10(2)13-12(14)15-9-11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTVPNRRPSWWMS-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations of R Benzyl But 3 Yn 2 Ylcarbamate Analogs

Reactions Involving the Alkyne Moiety

The terminal alkyne group is the most reactive site for a wide range of chemical transformations. Its linear geometry and the acidity of the terminal proton allow for diverse functionalization strategies, including coupling reactions, cyclizations, and additions.

The construction of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. For analogs of (R)-Benzyl but-3-yn-2-ylcarbamate, the alkyne provides a powerful platform for such transformations.

A powerful method for the functionalization of propargylic carbamates involves their conversion into tertiary propargylic boronic esters, which are valuable intermediates for stereospecific cross-coupling reactions. bristol.ac.uk This transformation is typically achieved through a lithiation-borylation sequence. The carbamate (B1207046) group directs the deprotonation of the adjacent propargylic proton with an organolithium base, creating a configurationally stable lithiated intermediate. bristol.ac.uk Trapping this intermediate with a boronic ester yields the corresponding tertiary propargylic boronic ester with high enantiomeric purity. bristol.ac.uk

These chiral boronic esters are particularly useful in Suzuki-Miyaura cross-coupling reactions. bristol.ac.uk When reacted with aryl halides in the presence of a palladium catalyst, they undergo coupling to form tetrasubstituted allenes with exceptional enantiospecificity. bristol.ac.uk The reaction proceeds with retention of configuration, providing a reliable method for synthesizing chiral allenes, which are important structural motifs in natural products and pharmaceuticals. bristol.ac.ukrsc.org The choice of boronic ester is crucial; less hindered ethylene (B1197577) glycol boronic esters have been shown to be particularly effective for achieving high enantiomeric ratios in the initial borylation step. bristol.ac.uk

Table 1: Stereospecific Suzuki-Miyaura Cross-Coupling of a Tertiary Propargylic Boronic Ester bristol.ac.uk This table illustrates the transformation of a propargylic carbamate into a tetrasubstituted allene (B1206475) via a boronic ester intermediate, highlighting the high stereospecificity of the process.

| Step | Starting Material | Reagents | Product | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1. Borylation | Propargylic Carbamate (t-Bu substituted) | 1. s-BuLi, (-)-sparteine, Et₂O, -78 °C 2. Isopropylethylene glycol boronate | Tertiary Propargylic Boronic Ester | 99.5:0.5 |

| 2. Cross-Coupling | Tertiary Propargylic Boronic Ester | 4-Iodoanisole, Pd(dba)₂, PPh₃, Ag₂O, DME, 90 °C | Tetrasubstituted Allene | 99.5:0.5 |

The terminal C(sp)-H bond of the alkyne in carbamate systems is readily functionalized through various metal-catalyzed and metal-free reactions. One of the most prominent methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which allows for the efficient construction of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is highly reliable and proceeds under mild conditions, making it suitable for late-stage functionalization and bioconjugation. smolecule.com

Another important transformation is the three-component A³ coupling reaction, which involves an aldehyde, an amine, and a terminal alkyne. researchgate.net This process, often catalyzed by copper, silver, or gold, generates propargylamines through the in situ formation of an imine and a metal acetylide, which then react to form the final product. researchgate.net

Furthermore, radical-mediated functionalizations provide access to highly complex structures. For instance, a radical 1,1,2-trifunctionalization of terminal alkynes has been developed, where the two π-bonds of the alkyne are converted into four new σ-bonds in a highly functionalized cyclopentane (B165970) product. researchgate.net This cascade involves the addition of a radical to the alkyne, followed by a 1,5-hydrogen atom transfer and a 5-exo-dig cyclization. researchgate.net

Table 2: Selected Functionalization Reactions of Terminal Alkynes

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Product Type |

|---|---|---|---|

| CuAAC | Organic Azide, Copper(I) Catalyst | 1,2,3-Triazole | 1,4-Disubstituted 1,2,3-Triazole |

| A³ Coupling | Aldehyde, Secondary Amine, Copper/Gold Catalyst | Substituted Aminomethyl | Propargylamine (B41283) |

| Radical Trifunctionalization | Radical Precursor, Trapping Reagent | Multiple σ-bonds | Highly Functionalized Cyclopentane |

Homogeneous gold(I) catalysts are exceptionally effective at activating the alkyne moiety towards intramolecular nucleophilic attack, leading to a variety of cycloisomerization reactions. nih.gov The high affinity of gold(I) for carbon-carbon triple bonds renders them sufficiently electrophilic to be attacked by tethered nucleophiles, such as amides or carbamates, under mild conditions. rsc.orgnih.gov

In the context of carbamate-protected propargylamine analogs, such as homopropargylic carboxamides, gold(I) catalysis can initiate a tandem sequence to produce nitrogen-containing heterocycles. nih.gov For example, the intramolecular addition of the carbamate's carbonyl oxygen to the gold-activated alkyne can lead to the formation of intermediates that rearrange to yield substituted dihydropyridones. nih.gov Similarly, intramolecular hydroamination reactions provide a direct route to pyrrole (B145914) derivatives. nih.gov The reaction pathway can be influenced by the substitution pattern of the substrate and the specific gold catalyst and ligands used, sometimes leading to skeletal rearrangements or divergent reaction pathways. rsc.orgnih.gov Mechanistically, these transformations can proceed through the formation of a gold-vinylidene intermediate or via direct nucleophilic attack on the gold-π-alkyne complex. nih.govencyclopedia.pub

Table 3: Gold(I)-Catalyzed Cycloisomerization of Alkyne-Containing Carbamates nih.gov

| Substrate Type | Catalyst System | Key Intermediate | Product Type |

|---|---|---|---|

| Homopropargylic Carboxamide | IPrAuNTf₂ | Oxazine intermediate | Dihydropyridone |

| Amino-3-alkyn-2-ol (carbamate protected) | Ph₃PAuNTf₂ | Gold-activated alkyne | Pyrrole |

The reaction between copper carbenes and terminal alkynes represents a versatile strategy for carbon-carbon bond formation. nih.govresearchgate.net Copper carbenes, typically generated in situ from stable precursors like diazo compounds or N-tosylhydrazones, are reactive intermediates that can engage with alkynes in several ways. researchgate.netnih.govresearchgate.net

One major reaction pathway is the cross-coupling of a copper carbene with a terminal alkyne. nih.govresearchgate.net In this process, a copper acetylide is formed, which then reacts with the copper carbene. This methodology has been successfully applied to the synthesis of a wide range of substituted alkynes and conjugated enynes. researchgate.net The reactions are generally high-yielding and proceed under mild conditions, demonstrating broad functional group tolerance. nih.govresearchgate.net Chiral copper complexes can be employed to achieve asymmetric coupling reactions, yielding enantioenriched products. researchgate.net These transformations highlight the utility of combining the reactivity of two distinct intermediates—copper acetylides and copper carbenes—within a single catalytic cycle. researchgate.net

Table 4: Copper-Catalyzed Cross-Coupling of Diazo Compounds with Terminal Alkynes researchgate.net

| Diazo Source | Alkyne Partner | Copper Catalyst | Product Class |

|---|---|---|---|

| N-Tosylhydrazone | Phenylacetylene | Cu(I) salt | Substituted Allene |

| Ethyl diazoacetate | Terminal Alkyne | Cu(I) salt | α,β-Alkynyl Ester |

Propargylic substitution reactions in these systems allow for the introduction of functionality at the carbon atom bearing the carbamate group. The lithiation-borylation sequence described previously is a prime example of a highly regioselective propargylic substitution. bristol.ac.uk The use of a directed metalation group, the carbamate, allows for deprotonation specifically at the α-position (the propargylic carbon). bristol.ac.uk

While many electrophiles can react with the resulting lithiated intermediate at the γ-position (the terminal carbon of the original alkyne) via an allenic intermediate, the reaction with boronic esters shows remarkable α-selectivity. bristol.ac.uk This controlled substitution provides the tertiary propargylic boronic ester, which can be considered a stable, isolable intermediate resulting from a formal substitution of a proton with a boronate group. bristol.ac.ukscispace.com This intermediate then serves as a precursor for further transformations, such as the Suzuki-Miyaura coupling, effectively achieving a net propargylic substitution of a hydrogen atom with an aryl or vinyl group. bristol.ac.uk The high degree of stereochemical control, dictated by the chiral ligand used during lithiation, makes this a powerful tool for asymmetric synthesis. scispace.com

Cyclization Reactions

The presence of both a nucleophilic nitrogen and a reactive alkyne within the same molecule makes this compound analogs prime candidates for various cyclization reactions, leading to the formation of diverse heterocyclic structures.

Intramolecular cyclization of N-propargylamines and their derivatives, such as those bearing a carbamate group, can proceed through various mechanisms, including those involving iminium ion intermediates. While direct evidence for an iminium ion pathway with this compound is not explicitly detailed in the provided literature, related transformations of propargylamines suggest its feasibility. For instance, base-mediated intramolecular cyclization of N-propargylamines has been shown to produce structurally diverse pyrroles in high yields. miami.edu These reactions often involve the formation of an allenic intermediate followed by cyclization. rsc.org

In a related context, palladium-catalyzed cyclization of propargylamines can lead to the formation of functionalized quinolines. researchgate.netmdpi.com The proposed mechanism involves the coordination of the palladium catalyst to the alkyne, enhancing its electrophilicity and facilitating an intramolecular nucleophilic attack by the N-substituted aromatic ring. mdpi.com This activation of the alkyne bears resemblance to the formation of a reactive species akin to an iminium ion, which then undergoes cyclization.

The reaction conditions for such cyclizations are often mild, and the methodology is tolerant of a variety of functional groups. The choice of base or catalyst can influence the reaction pathway and the final product. researchgate.netmdpi.com

Gold(I) catalysts are particularly effective in activating the alkyne moiety of propargylamine derivatives, including N-Cbz protected analogs, to initiate tandem cyclization reactions. These reactions can lead to the formation of complex heterocyclic scaffolds in a single step. researchgate.net The high affinity of gold(I) for alkynes facilitates intramolecular nucleophilic attack by the carbamate oxygen or nitrogen, or by another nucleophile present in the substrate.

For example, the gold(I)-catalyzed intramolecular hydroamination of (2-alkynyl)benzyl carbamates has been developed for the synthesis of 1,2-dihydroisoquinolines. researchgate.net The reaction proceeds at room temperature and can be promoted by the addition of an alcohol. The regioselectivity of the cyclization (5-exo vs. 6-endo) can be controlled by the choice of the gold catalyst, with bulkier ligands favoring the 6-endo product. researchgate.net

In another example, gold(I)-catalyzed cyclization of allenic carbamates, which can be formed in situ from propargyl carbamates, leads to the synthesis of 1,3-oxazin-2-ones. d-nb.infobeilstein-journals.org The reaction proceeds with complete regioselectivity, and the product can be either the kinetic or thermodynamic isomer depending on the reaction conditions. beilstein-journals.org

The following table summarizes representative examples of gold(I)-catalyzed cyclizations of alkynyl and allenyl carbamate analogs.

| Catalyst | Substrate Type | Product | Yield (%) | Reference |

| [AuCl(PPh₃)]/AgNTf₂ | (2-Alkynyl)benzyl carbamate | 1,2-Dihydroisoquinoline | High | researchgate.net |

| [AuCl(o-biPh)((t)Bu)₂P]Cl/AgNTf₂ | Alkynyl carbamate with electron-deficient aryl group | 6-endo cyclized product | Improved | researchgate.net |

| [AuClPPh₃]/AgOTf | Allenic carbamate | 3-Benzyl-6-methylene-1,3-oxazinan-2-one | Good | d-nb.infobeilstein-journals.org |

| AuCl₃ | Allenic carbamate | No reaction | - | d-nb.info |

The structural motif of this compound analogs can be utilized in the synthesis of pyrroles through cycloaddition reactions. While not a direct cycloaddition of the carbamate itself, the propargylamine backbone is a key component in several pyrrole syntheses.

A base-promoted net [3+2] cycloaddition of nitriles and 1-arylpropynes provides a convenient and atom-economical route to 2,5-disubstituted or 2,4,5-trisubstituted pyrroles. researchgate.net This methodology highlights the utility of the propyne (B1212725) fragment in constructing the pyrrole ring.

Furthermore, an efficient base-mediated intramolecular cyclization of N-propargylamines has been developed for the synthesis of structurally diverse pyrroles. miami.edu This approach has been successfully applied to the synthesis of key intermediates for natural products and HMG-CoA-reductase inhibitors. miami.edu

The synthesis of N-alkoxycarbonyl pyrroles can be achieved through the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. nih.gov This method allows for the introduction of various carbamate protecting groups onto the pyrrole nitrogen, which can influence the reactivity of the pyrrole ring in subsequent functionalization reactions. nih.gov

Hydrofunctionalization Reactions

The alkyne group in this compound analogs is susceptible to hydrofunctionalization reactions, where an H-X bond is added across the carbon-carbon triple bond. Gold(I) catalysts are particularly effective in promoting such transformations.

A notable example is the gold(I)-catalyzed intramolecular hydroamination of (2-alkynyl)benzyl carbamates, which leads to the formation of 1,2-dihydroisoquinolines. researchgate.net This reaction represents a formal addition of an N-H bond across the alkyne. The efficiency and regioselectivity of the reaction can be influenced by the catalyst system and the presence of additives like alcohols. researchgate.net

The following table presents data on the hydroamination of an alkynyl carbamate analog.

| Catalyst System | Additive | Product Type | Catalyst Loading (mol%) | Reference |

| [AuCl(PPh₃)]/AgNTf₂ | Alcohol | 6-endo adduct | 1 | researchgate.net |

| [AuCl(o-biPh)((t)Bu)₂P]Cl/AgNTf₂ | - | 6-endo adduct | - | researchgate.net |

Reactions Involving the Carbamate Moiety

Beyond its role as a protecting group, the carbamate moiety in this compound and its analogs can actively participate in chemical transformations, most notably as a directing group in transition metal catalysis.

Decarboxylation in Propargylic Amination

The benzyl (B1604629) carbamate group in analogs of this compound serves as an effective leaving group in decarboxylative C-N bond-forming reactions. This transformation, often catalyzed by copper, provides a powerful method for the synthesis of more complex chiral propargylamines, which are key intermediates in the preparation of nitrogen-containing bioactive molecules and natural products.

The copper-catalyzed decarboxylative amination of propargylic carbamates proceeds under mild conditions and demonstrates good functional group tolerance. The reaction involves the in-situ formation of a copper-allenylidene intermediate, which is then attacked by an amine nucleophile. This process allows for the direct use of readily available carbamates, avoiding the often harsh conditions required for the deprotection of other nitrogen-protecting groups.

Recent research has demonstrated the utility of a dual copper and photoredox catalysis system for the decarboxylative coupling of aliphatic carboxylic acid derivatives with nitrogen nucleophiles. This method, while an alternative to the traditional Curtius rearrangement, highlights the potential for radical-based C-N bond formation under mild, light-induced conditions. nih.gov This approach is compatible with a variety of functional groups, showcasing its broad applicability. nih.gov

A study on copper-catalyzed benzylic C(sp³)–H carbamation provides a direct route to Boc-protected benzylic amines, which can be easily deprotected. thieme.de This highlights the synthetic utility of carbamates in C-N bond formation.

Detailed research findings on the copper-catalyzed propargylic amination of propargylic esters with various amines have shown that a range of secondary amines can act as effective nucleophiles, leading to the corresponding chiral propargylic amines with high enantioselectivity. The choice of chiral ligand is crucial for achieving high levels of stereocontrol.

Table 1: Copper-Catalyzed Asymmetric Propargylic Amination of Propargylic Esters with Amines

| Entry | Propargylic Ester | Amine | Ligand | Yield (%) | ee (%) |

| 1 | Phenylacetylenic acetate | N-Methylaniline | (R)-Cl-MeO-BIPHEP | 95 | 94 |

| 2 | 1-Hexynyl acetate | Dibenzylamine | (R)-BINAP | 88 | 92 |

| 3 | Trimethylsilylacetylenic acetate | Morpholine | (R)-Cl-MeO-BIPHEP | 92 | 96 |

| 4 | Phenylacetylenic acetate | Piperidine | (R)-BINAP | 90 | 91 |

Data is illustrative and compiled from representative literature on copper-catalyzed propargylic amination.

Stereodivergent Functionalization of Alkynes

The terminal alkyne of this compound analogs is a versatile functional group that can undergo a variety of stereodivergent transformations. This allows for the synthesis of all possible stereoisomers of a product from a single starting material by simply tuning the reaction conditions or the catalyst system. Such strategies are highly valuable in medicinal chemistry and drug discovery, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Stereodivergent functionalization of alkynes can be achieved through various methods, including hydrogenation, hydroboration, and propargylation. These reactions allow for the controlled formation of either (E)- or (Z)-alkenes, or the creation of new stereocenters with high diastereoselectivity.

A notable example is the stereodivergent propargylic alkylation of enals, which has been achieved through the cooperative catalysis of a chiral N-heterocyclic carbene (NHC) and a chiral copper complex. nih.gov By simply switching the chirality of the NHC and the copper-Pybox catalyst, all four possible stereoisomers of the product could be obtained in high yields and with excellent stereoselectivity. nih.gov This approach showcases the power of dual catalysis in achieving complete stereochemical control.

Furthermore, a Ni/Cu dual-catalytic system has been developed for the stereodivergent propargylic substitution reaction of racemic propargyl carbonates. nih.gov This method allows for the synthesis of propargylated products with two adjacent stereocenters with high enantioselectivity and stereodivergence. The choice of chiral ligands for both the nickel and copper catalysts was found to be crucial for controlling the stereochemical outcome. nih.gov

Table 2: Ligand-Controlled Stereodivergent Propargylation

| Entry | Ni-Ligand | Cu-Ligand | Diastereomeric Ratio (S,S) : (R,S) | Enantiomeric Excess (S,S) (%) |

| 1 | (R)-Ligand A | (S,S)-Ligand B | >95:5 | >99 |

| 2 | (S)-Ligand A | (S,S)-Ligand B | 5:95 | >99 |

| 3 | (R)-Ligand A | (R,R)-Ligand B | 6:94 | >99 |

| 4 | (S)-Ligand A | (R,R)-Ligand B | >95:5 | >99 |

Data is illustrative and based on the principles of stereodivergent dual catalysis. nih.gov

The development of such stereodivergent methodologies for the functionalization of the alkyne in chiral propargylamine derivatives like this compound opens up new avenues for the synthesis of complex and stereochemically rich molecules with potential applications in various fields of chemical science.

Mechanistic Investigations and Computational Analyses of Stereocontrol in Propargylic Carbamate Reactions

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT studies are a powerful computational tool used to investigate the mechanisms of chemical reactions. For propargylic carbamates, these studies would typically focus on mapping the potential energy surface of a given transformation to identify the most likely reaction pathway.

In asymmetric catalysis, the enantiodetermining step is the point in the reaction mechanism that controls the stereochemical outcome. For a hypothetical reaction involving (R)-Benzyl but-3-YN-2-ylcarbamate, DFT calculations would be employed to determine the transition state energies for the formation of both possible enantiomeric products. The difference in these energies would reveal the origin of the enantioselectivity.

The stereochemical outcome of an asymmetric reaction is governed by the interactions between the substrate and the chiral catalyst, which is typically a metal complex with a chiral ligand. DFT studies can model the geometry of the catalyst-substrate complex in the transition state. This allows researchers to visualize how the ligand's structure directs the approach of the reacting species, leading to the preferential formation of one enantiomer. These computational models are crucial for refining and developing new, more effective chiral ligands.

Noncovalent interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, play a critical role in stabilizing the transition state of a reaction. In the context of asymmetric catalysis of propargylic carbamates, DFT can be used to identify and quantify these interactions between the substrate, the ligand, and the catalyst. Understanding these subtle forces is key to designing catalysts that can achieve high levels of stereocontrol.

Proposed Catalytic Cycles for Asymmetric Transformations

Based on experimental observations and DFT calculations, a catalytic cycle can be proposed to describe the step-by-step mechanism of an asymmetric transformation. For a reaction involving a propargylic carbamate (B1207046), this cycle would illustrate the coordination of the substrate to the catalyst, the key bond-forming or bond-breaking steps, and the regeneration of the active catalyst.

Without specific research on this compound, any proposed catalytic cycle would be purely speculative and based on analogies to known reactions of similar molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-Benzyl but-3-YN-2-ylcarbamate with high enantiomeric purity?

- Methodology :

- Chiral Resolution : Use enantiomerically pure starting materials, such as (R)-configured amines, to ensure stereochemical integrity during carbamate formation.

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., palladium or copper) with chiral ligands to promote stereoselective alkyne coupling reactions .

- Purification : Utilize chiral column chromatography or recrystallization with enantiopure resolving agents to isolate the desired (R)-enantiomer.

Q. How should this compound be handled and stored to ensure stability?

- Handling :

- Avoid skin/eye contact and inhalation by using nitrile gloves, safety goggles, and fume hoods.

- Prevent electrostatic discharge by grounding equipment, as the alkyne group may react under spark conditions .

- Storage :

- Store in a sealed container under inert gas (N₂ or Ar) at -20°C in a dry, ventilated environment to minimize hydrolysis or oxidation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR to confirm the benzyl carbamate backbone and alkyne proton (δ ~2.5 ppm for terminal alkyne).

- Infrared Spectroscopy (IR) :

- Peaks at ~3300 cm⁻¹ (N-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

- Mass Spectrometry (MS) :

- High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the alkyne group in this compound influence its reactivity in click chemistry applications?

- Methodology :

- Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized substrates. Optimize reaction conditions (e.g., Cu(I) source, ligand, solvent) to achieve >90% yield of triazole products.

- Monitor regioselectivity via ¹H NMR and X-ray crystallography .

- Challenges : Ensure the carbamate group does not participate in side reactions (e.g., hydrolysis under basic conditions) .

Q. What strategies mitigate racemization during functionalization of this compound?

- Approaches :

- Use mild reaction conditions (low temperature, neutral pH) to preserve stereochemistry.

- Avoid strong acids/bases that may cleave the carbamate or protonate the chiral center.

- Validate enantiopurity post-reaction using chiral HPLC or polarimetry .

Q. How can degradation pathways of this compound under acidic/basic conditions be analyzed?

- Protocol :

- Forced Degradation Studies : Expose the compound to 0.1M HCl (acidic) or 0.1M NaOH (basic) at 40°C for 24 hours.

- Analytical Tools :

- LC-MS to identify degradation products (e.g., benzyl alcohol, but-3-yn-2-amine).

- Kinetic modeling to determine half-life and degradation rate constants .

Notes

- Safety : While no specific hazards are reported for this compound, follow general precautions for carbamates (e.g., avoid inhalation, use PPE) .

- Contradictions : Some SDS lack hazard data, but analogous compounds suggest standard lab safety protocols apply.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.